molecular formula C9H17NO B8539501 3-Butyl-piperidine-4-one

3-Butyl-piperidine-4-one

Cat. No. B8539501
M. Wt: 155.24 g/mol
InChI Key: RIWKSZTVWUZLPQ-UHFFFAOYSA-N
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Patent
US07683079B2

Procedure details

To a solution of 3-Butyl-piperidine-4-one (250 mg) in DMF (5 ml) was added DIPEA (468 mg) and then a solution of (2-bromoethyl)-benzene (373 mg) in DMF (5 ml) over a period of 45 min. The resulting mixture was stirred at RT for 1 hour and then heated to 60° C. for 6 hours. The reaction mixture was cooled, diluted with ether and the organic solution was washed with 10% aq. Na2CO3 solution twice and brine. The organic layer was dried over MgSO4, filtered and evaporated to give a residue which was purified by flash chromatography (ethyl acetate/hexanes 1:3) to give the product as a colorless liquid (355 mg). MS (ESI): 260.4 (MH+).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
468 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
373 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[C:10](=[O:11])[CH2:9][CH2:8][NH:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].CCN(C(C)C)C(C)C.Br[CH2:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CN(C=O)C.CCOCC>[CH2:1]([CH:5]1[C:10](=[O:11])[CH2:9][CH2:8][N:7]([CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:6]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(CCC)C1CNCCC1=O
Name
Quantity
468 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
373 mg
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
the organic solution was washed with 10% aq. Na2CO3 solution twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (ethyl acetate/hexanes 1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C1CN(CCC1=O)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 355 mg
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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